![molecular formula C10H10BrNO3 B2663108 Ethyl (4-Bromoanilino)(Oxo)Acetate CAS No. 24451-15-8](/img/structure/B2663108.png)
Ethyl (4-Bromoanilino)(Oxo)Acetate
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Description
Ethyl (4-Bromoanilino)(Oxo)Acetate is a chemical compound with the linear formula C10H10BrNO3 . It has a molecular weight of 272.1 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H10BrNO3 . The InChI code for this compound is 1S/C10H10BrNO3/c1-2-15-10(14)9(13)12-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H,12,13) .Scientific Research Applications
Synthesis of Bioactive Compounds
Research has demonstrated the utility of ethyl bromoacetate derivatives in synthesizing a variety of bioactive compounds. For example, ethyl (coumarin-4-oxy)acetate, a compound synthesized through the reaction with ethyl bromoacetate, has been used to produce coumarin-4-oxyacetic hydrazide. This compound further serves as a precursor for synthesizing thiazolidinones and oxadiazolines, which have shown potential antiviral activities and cytotoxicities towards different microorganisms, highlighting a significant area of application in developing new pharmaceuticals and studying structure-activity relationships (SAR) (Elhafez, Khrisy, Badria, & Fathy, 2003).
Marine-Derived Fungal Compounds
Another study focused on the extraction of new compounds from the marine fungus Penicillium sp., employing ethyl acetate extract for purification. This research underlines the importance of ethyl acetate and its derivatives in isolating and identifying novel compounds with potential applications in drug discovery and the development of natural product-based therapeutics (Wu, Tian, Feng, Li, Zhang, & Pei, 2010).
Antimicrobial Macrolactones
The isolation of bioactive metabolites from ethyl acetate extracts of marine Bacillus sp. led to the discovery of new macrolactones, demonstrating antimicrobial activity. This illustrates the role of ethyl acetate derivatives in marine bioprospecting and the identification of antimicrobial agents, which is crucial for addressing the growing issue of antibiotic resistance (Mondol, Tareq, Kim, Lee, Lee, Lee, & Shin, 2011).
properties
IUPAC Name |
ethyl 2-(4-bromoanilino)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-2-15-10(14)9(13)12-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWFLEVLFXJHIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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